ethyl 2-cyclooctylacetate
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Overview
Description
Ethyl 2-cyclooctylacetate, also known as cyclooctaneacetic acid ethyl ester, is an organic compound with the molecular formula C12H22O2. It is an ester derived from cyclooctaneacetic acid and ethanol. Esters like this compound are known for their pleasant aromas and are often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyclooctylacetate can be synthesized through the esterification of cyclooctaneacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester and the removal of water .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where cyclooctaneacetic acid and ethanol are fed into a reactor with a strong acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclooctylacetate, like other esters, can undergo several types of chemical reactions:
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Cyclooctaneacetic acid and ethanol.
Reduction: Cyclooctylmethanol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Ethyl 2-cyclooctylacetate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in certain reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl 2-cyclooctylacetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclooctaneacetic acid and ethanol, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 2-cyclooctylacetate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: A common ester with a fruity aroma, used as a solvent and in the production of flavors and fragrances.
Methyl Butyrate: Known for its apple-like aroma, used in the food and beverage industry.
Uniqueness
This compound is unique due to its cyclooctyl group, which imparts distinct chemical and physical properties compared to simpler esters like ethyl acetate and methyl butyrate. This uniqueness makes it valuable in specific applications where its particular properties are desired .
Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Cyclohexyl acetate
- Cyclopentyl acetate
Properties
CAS No. |
80246-71-5 |
---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
ethyl 2-cyclooctylacetate |
InChI |
InChI=1S/C12H22O2/c1-2-14-12(13)10-11-8-6-4-3-5-7-9-11/h11H,2-10H2,1H3 |
InChI Key |
NKALRBUYNYQWBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCCCCCC1 |
Purity |
95 |
Origin of Product |
United States |
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